ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate
CAS No.: 87630-41-9
Cat. No.: VC8145585
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87630-41-9 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate |
Standard InChI | InChI=1S/C8H9NO3/c1-2-12-8(11)7(10)6-3-4-9-5-6/h3-5,9H,2H2,1H3 |
Standard InChI Key | BKXSEADUPAQLGY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C1=CNC=C1 |
Canonical SMILES | CCOC(=O)C(=O)C1=CNC=C1 |
Introduction
Chemical Structure and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound, ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate, reflects its ester functionality and pyrrole substituent. The molecular formula is C₈H₉NO₃, derived from the ethyl acetate backbone (C₄H₇O₂) and the pyrrole-oxo moiety (C₃H₂NO) .
Structural Features
The compound features a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at the 3-position with a 2-oxoacetate group. The ester group (-COOEt) and ketone (-C=O) contribute to its polarity and reactivity. Comparative analysis with ethyl 2-oxo-2-(pyridin-3-yl)acetate (C₉H₉NO₃) suggests similar electronic properties, albeit with differences in aromaticity due to the pyrrole vs. pyridine ring.
Table 1: Key Molecular Properties
Synthesis and Reaction Mechanisms
Classical Synthesis Routes
A plausible synthesis route involves the condensation of pyrrole-3-carboxylic acid derivatives with ethyl bromoacetate under reflux conditions. For example, ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate was synthesized via reactions involving bromoacetate esters and heterocyclic precursors in acetone, yielding products after 5 hours of reflux . Adapting this method, pyrrole-3-carboxaldehyde could undergo nucleophilic acyl substitution with ethyl chlorooxoacetate to form the target compound.
Mechanistic Insights
The reaction likely proceeds through an intermediate enolate species, as observed in the synthesis of benzothiazole derivatives . The pyrrole nitrogen may act as a nucleophile, attacking the electrophilic carbonyl carbon of the oxoacetate moiety. A subsequent -hydride shift, analogous to mechanisms reported for indole-based systems , could stabilize the final product.
Physicochemical and Spectral Properties
Spectral Characterization
While direct spectral data for ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate are unavailable, related compounds provide benchmarks:
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¹H NMR: Expected signals include a triplet for the ethyl group (δ ~1.3 ppm, CH₃), a quartet for the ester oxygen-bound CH₂ (δ ~4.2 ppm), and aromatic protons from the pyrrole ring (δ ~6.5–7.5 ppm) .
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¹³C NMR: Key resonances would include the carbonyl carbons (δ ~165–175 ppm) and pyrrole carbons (δ ~110–130 ppm) .
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IR Spectroscopy: Strong absorptions for C=O (~1,720 cm⁻¹) and ester C-O (~1,250 cm⁻¹) are anticipated .
Thermal Stability and Solubility
The compound is expected to exhibit moderate thermal stability, with decomposition above 300°C, based on analogues like ethyl 2-oxo-2-(2-oxopyrrolidin-3-yl)acetate . Its solubility profile suggests miscibility with polar aprotic solvents (e.g., acetone, DMSO) and limited solubility in nonpolar solvents .
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
Pyrrole derivatives are pivotal in drug discovery, serving as precursors for anticoagulants and antimicrobial agents. For instance, ethyl 2-oxo-2-(pyridin-3-yl)acetate is investigated for antiviral activity, suggesting similar potential for the pyrrole analogue. The ketone and ester groups offer sites for further functionalization, enabling the synthesis of bioactive molecules.
Fluorescent Probes
The conjugated π-system of the pyrrole ring may confer fluorescence properties, making the compound a candidate for optical materials. Analogous benzothiazole derivatives exhibit applications in bioimaging , highlighting opportunities for pyrrole-based probes.
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